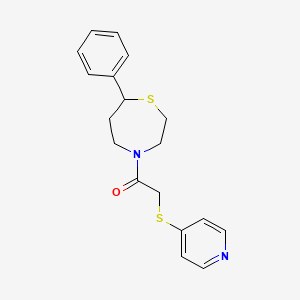
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a useful research compound. Its molecular formula is C18H20N2OS2 and its molecular weight is 344.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a thiazepine derivative that has garnered attention for its potential biological activity. This compound belongs to a class of organic molecules characterized by a thiazepane ring, which contributes to its unique pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound includes a thiazepane ring fused with phenyl and pyridine moieties. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2OS |
| Molecular Weight | 272.36 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The compound exhibits interesting solubility characteristics in organic solvents, although comprehensive data on its thermal stability and reactivity under various conditions remains limited.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings regarding its biological activity.
Antimicrobial Activity
Preliminary studies suggest that thiazepine derivatives can exhibit significant antimicrobial effects. For instance, research has shown that similar compounds possess the ability to inhibit the growth of various bacterial strains and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
The anticancer properties of thiazepine derivatives have been explored in various studies. These compounds may induce apoptosis in cancer cells through several mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, some derivatives have been shown to inhibit the activity of specific enzymes or receptors that are crucial for tumor growth.
Case Studies
Several case studies have highlighted the biological activity of thiazepine derivatives:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiazepine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Evaluation of Anticancer Properties : Another study investigated the effects of thiazepine derivatives on human cancer cell lines (e.g., breast cancer and leukemia). The findings demonstrated that specific compounds induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins.
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could modulate various signaling pathways, including those involving protein kinases and transcription factors associated with cancer progression.
Propiedades
IUPAC Name |
1-(7-phenyl-1,4-thiazepan-4-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS2/c21-18(14-23-16-6-9-19-10-7-16)20-11-8-17(22-13-12-20)15-4-2-1-3-5-15/h1-7,9-10,17H,8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMOWDRZZRWPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













